molecular formula C21H20F3N7O B11110670 4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11110670
M. Wt: 443.4 g/mol
InChI Key: XQTCSIVPAAYXDN-AFUMVMLFSA-N
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Description

4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a phenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group is attached through electrophilic aromatic substitution reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under radical conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the phenyl group.

    Reduction: Reduction reactions can occur at the triazine core and the hydrazine linkage.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its structural features suggest it could be useful in developing drugs for conditions such as cancer, neurodegenerative diseases, and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of polymers, coatings, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and engage in π-π interactions allows it to modulate the activity of these targets, leading to various biological effects. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    N-PHENYL-6-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine ring, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of both the morpholine ring and the trifluoromethyl group in 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE imparts unique properties, such as enhanced stability, specific reactivity, and the ability to interact with a wide range of biological targets. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20F3N7O

Molecular Weight

443.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20F3N7O/c22-21(23,24)16-6-4-5-15(13-16)14-25-30-19-27-18(26-17-7-2-1-3-8-17)28-20(29-19)31-9-11-32-12-10-31/h1-8,13-14H,9-12H2,(H2,26,27,28,29,30)/b25-14+

InChI Key

XQTCSIVPAAYXDN-AFUMVMLFSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Origin of Product

United States

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